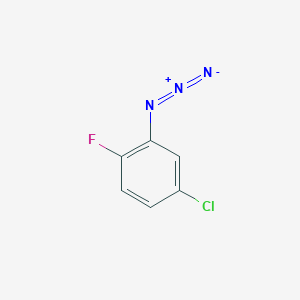
2-Azido-4-chloro-1-fluorobenzene
描述
2-Azido-4-chloro-1-fluorobenzene is a useful research compound. Its molecular formula is C6H3ClFN3 and its molecular weight is 171.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Azido-4-chloro-1-fluorobenzene is a compound of interest in medicinal chemistry and chemical biology due to its unique structural features and potential biological activities. This article discusses its biological activity, synthesis, and applications in research, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features an azido group (-N₃), a chloro group (-Cl), and a fluorine atom attached to a benzene ring. This combination of substituents contributes to its reactivity and potential biological activities.
The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions, including:
- Nucleophilic Substitution : The azido and chloro groups can be replaced by nucleophiles, facilitating the formation of new compounds.
- Reduction Reactions : The azido group can be reduced to an amine, which may exhibit different biological properties.
- Oxidation Reactions : The compound can undergo oxidation, leading to the formation of various derivatives that may have distinct biological activities.
Inhibitory Effects on Enzymes
This compound has been explored for its potential inhibitory effects on various enzymes involved in cancer progression. For instance, compounds with similar structures have demonstrated significant inhibitory activity against HDAC3, with IC50 values indicating their potency . The mechanism often involves the formation of covalent bonds with cysteine residues in target enzymes, leading to their inactivation.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : Chlorobenzene derivatives.
- Reagents : Sodium azide for azidation and fluorinating agents for introducing the fluorine atom.
- Conditions : Reactions are usually performed under controlled temperatures and inert atmospheres to prevent side reactions.
Case Study 1: HDAC Inhibition
A comparative study examined the effects of various halogenated compounds on HDAC activity. Compounds similar to this compound were tested for their ability to inhibit HDAC enzymes in vitro. Results indicated that fluorinated compounds exhibited enhanced selectivity and potency against specific HDAC isoforms .
Case Study 2: Antiproliferative Activity
In another investigation, derivatives of halogenated benzene were assessed for their antiproliferative effects on cancer cell lines. Compounds with azido groups showed increased cytotoxicity compared to their non-azido counterparts, suggesting that the azido functional group may enhance biological activity through improved cellular uptake or interaction with molecular targets .
Data Summary Table
| Property | Value/Observation |
|---|---|
| Chemical Formula | C₆H₄ClF₃N₃ |
| Mechanism of Action | Nucleophilic substitution |
| Potential Applications | Anticancer drug development |
| Notable Activity | Inhibition of HDAC enzymes |
| IC50 against HDAC3 | ~95 nM (for similar compounds) |
属性
IUPAC Name |
2-azido-4-chloro-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3/c7-4-1-2-5(8)6(3-4)10-11-9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIYJYFCSMMJAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=[N+]=[N-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















